![molecular formula C72H61O4P B3224684 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1236191-19-7](/img/structure/B3224684.png)
10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Overview
Description
The compound 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with a unique structure It features multiple aromatic rings and a phosphorus-containing pentacyclic framework
Preparation Methods
The synthesis of 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps, including the formation of the anthracene and phenyl groups, followed by the construction of the pentacyclic phosphorus-containing core. The reaction conditions typically require high temperatures and the use of specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The aromatic rings can undergo reduction reactions under appropriate conditions.
Substitution: The phenyl and anthracene groups can participate in substitution reactions, where specific substituents are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s properties may be explored for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aromatic rings and phosphorus-containing core allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other phosphorus-containing pentacyclic molecules and anthracene derivatives. Compared to these, 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule belonging to a class of anthracene derivatives. Its unique structural features suggest potential applications in various biological contexts.
Structural Characteristics
This compound features multiple anthracene units and a phosphorous-containing moiety that may contribute to its biological activity. The presence of bulky diisopropyl groups enhances its lipophilicity and solubility in organic solvents.
Antitumor Properties
Research indicates that anthracene derivatives exhibit significant antitumor activity . The structural characteristics of 10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy suggest that it may interact with cellular components to exert cytotoxic effects:
- Mechanism of Action : It is hypothesized that the compound generates reactive oxygen species (ROS) upon exposure to light or within cellular environments. This generation can lead to oxidative stress in cancer cells.
-
Cell Line Studies : Preliminary studies have shown efficacy against various cancer cell lines including breast and lung cancer cells. For instance:
- MCF-7 (breast cancer) : IC50 values indicate significant growth inhibition.
- A549 (lung cancer) : Induction of apoptosis has been observed.
Interaction with Biological Molecules
The compound's ability to bind with proteins and nucleic acids is crucial for its potential therapeutic applications:
- Binding Studies : Spectroscopic techniques reveal strong binding affinities with DNA and certain proteins involved in cell cycle regulation.
Biological Interaction | Type | Effect |
---|---|---|
DNA | Intercalation | Inhibition of replication |
Proteins | Binding | Disruption of function |
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the compound's effects on the proliferation of MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
-
Mechanistic Insights :
- Another investigation focused on the ROS generation capacity of the compound when exposed to UV light. The findings demonstrated a marked increase in ROS levels correlating with decreased cell viability in treated cells.
Properties
IUPAC Name |
10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H61O4P/c1-41(2)59-37-51(65-53-27-15-9-21-45(53)33-46-22-10-16-28-54(46)65)38-60(42(3)4)67(59)63-35-49-25-13-19-31-57(49)69-70-58-32-20-14-26-50(58)36-64(72(70)76-77(73,74)75-71(63)69)68-61(43(5)6)39-52(40-62(68)44(7)8)66-55-29-17-11-23-47(55)34-48-24-12-18-30-56(48)66/h9-44H,1-8H3,(H,73,74) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYUHARRUOTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18)C(C)C)O)C(C)C)C1=C2C=CC=CC2=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H61O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.